Bucetin

描述

This compound is an analgesic and antipyretic medication which was approved for use in Germany but was withdrawn from the market in 1986 due to renal toxicity caused by the medication.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for fever and pain. It was withdrawn in at least one region.

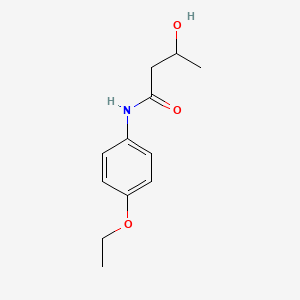

Structure

3D Structure

属性

IUPAC Name |

N-(4-ethoxyphenyl)-3-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-16-11-6-4-10(5-7-11)13-12(15)8-9(2)14/h4-7,9,14H,3,8H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAWQASKBFCRNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020721 | |

| Record name | 3-Hydroxy-4-butyrophenetidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083-57-4, 156674-10-1, 156674-11-2 | |

| Record name | Bucetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucetin [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucetin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156674101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucetin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156674112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13278 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bucetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bucetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(4-ethoxyphenyl)-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-4-butyrophenetidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bucetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M7CVQ8PF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCETIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z23WB033I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCETIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLF54F8S2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Bucetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucetin, an analgesic and antipyretic drug structurally related to phenacetin, was withdrawn from the market due to significant renal toxicity and concerns regarding its carcinogenic potential.[1][2][3] This technical guide provides a detailed examination of the core mechanism of action of this compound, focusing on its pharmacological targets, metabolic pathways, and the molecular basis of its therapeutic and toxic effects. The primary mechanism of this compound's analgesic and antipyretic action is attributed to its major metabolite, p-phenetidine (4-ethoxyaniline), a potent inhibitor of cyclooxygenase (COX) enzymes. This guide synthesizes available data on its COX inhibition, details relevant experimental protocols for assessing its activity, and visually represents its metabolic and signaling pathways.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The principal pharmacological effect of this compound is mediated through the inhibition of prostaglandin synthesis. This is not a direct effect of the parent compound but is primarily carried out by its active metabolite, p-phenetidine. Prostaglandins are key mediators of pain, fever, and inflammation, and their synthesis is catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

A key study demonstrated that p-phenetidine is a potent inhibitor of both COX-1 and COX-2, with a notable preference for COX-2.[4] The inhibition of COX-2 is responsible for the anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with gastrointestinal side effects commonly seen with non-steroidal anti-inflammatory drugs (NSAIDs). The same study also suggested that at higher concentrations, p-phenetidine can reduce the expression of the COX-2 enzyme.[4]

Quantitative Data on COX Inhibition

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| p-Phenetidine | COX-1 | Potent (nanomolar range, specific value not provided) | Some preference for COX-2 | |

| COX-2 | More potent than indomethacin (nanomolar range, specific value not provided) | |||

| Indomethacin | COX-1 | 0.0090 | 0.029 | |

| COX-2 | 0.31 | |||

| Celecoxib | COX-1 | 82 | 12 | |

| COX-2 | 6.8 | |||

| Ibuprofen | COX-1 | 12 | 0.15 | |

| COX-2 | 80 |

Signaling Pathway of this compound's Action

The analgesic and antipyretic effects of this compound are a direct consequence of the inhibition of the arachidonic acid cascade. By blocking COX-1 and COX-2, the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all prostaglandins, is prevented. This leads to a reduction in the levels of prostaglandins such as PGE2, which are responsible for sensitizing nociceptors (pain receptors) and mediating febrile responses in the hypothalamus.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the analgesic and antipyretic activities of compounds like this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are used.

-

Assay Principle: The assay measures the peroxidase activity of the COX enzymes. The conversion of arachidonic acid to PGG2 is followed by the reduction of the hydroperoxide to PGH2, which is coupled to the oxidation of a chromogenic substrate.

-

Procedure:

-

The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution at a specified temperature (e.g., 25°C) for a defined period.

-

The reaction is initiated by the addition of arachidonic acid.

-

The rate of color development from the chromogenic substrate is measured spectrophotometrically at a specific wavelength.

-

The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of a vehicle control.

-

IC50 values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

-

Acetic Acid-Induced Writhing Test (Analgesic Activity)

Objective: To evaluate the peripheral analgesic activity of a test compound in a rodent model.

Methodology:

-

Animal Model: Male Swiss albino mice are typically used.

-

Procedure:

-

Animals are divided into control and test groups.

-

The test compound or vehicle (for the control group) is administered orally or intraperitoneally.

-

After a set period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce writhing (a characteristic stretching behavior indicative of pain).

-

The number of writhes is counted for a specific duration (e.g., 20-30 minutes) following the acetic acid injection.

-

The percentage of analgesic activity is calculated as: ( (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ) * 100.

-

Brewer's Yeast-Induced Pyrexia Test (Antipyretic Activity)

Objective: To assess the antipyretic effect of a test compound in a rat model of induced fever.

Methodology:

-

Animal Model: Wistar rats are commonly used.

-

Procedure:

-

The basal rectal temperature of each rat is measured.

-

Pyrexia (fever) is induced by a subcutaneous injection of a Brewer's yeast suspension (e.g., 15-20% in saline).

-

Approximately 18-24 hours after yeast injection, the rectal temperature is measured again to confirm the induction of fever.

-

Animals exhibiting a significant rise in temperature are selected and divided into control and test groups.

-

The test compound or vehicle is administered orally.

-

Rectal temperatures are recorded at regular intervals (e.g., 1, 2, 3, and 4 hours) post-treatment.

-

The reduction in rectal temperature compared to the control group indicates antipyretic activity.

-

Metabolism and Toxicity

The toxicity of this compound, particularly its nephrotoxicity, is a critical aspect of its pharmacological profile and is intrinsically linked to its metabolism. Similar to phenacetin, this compound undergoes extensive biotransformation, leading to the formation of reactive metabolites.

Metabolic Pathways

This compound is metabolized in the liver primarily through two main pathways:

-

Deacetylation: The primary metabolic pathway leading to the formation of the active and toxic metabolite, p-phenetidine (4-ethoxyaniline).

-

Oxidative Metabolism: The aromatic ring of this compound can undergo oxidation, potentially leading to the formation of reactive epoxide intermediates.

These metabolic reactions are primarily catalyzed by cytochrome P450 enzymes. The resulting metabolites can then undergo Phase II conjugation reactions (e.g., glucuronidation, sulfation) to facilitate their excretion.

Mechanism of Toxicity

The renal toxicity of this compound is primarily attributed to its metabolite, p-phenetidine. The proposed mechanism involves the potent inhibition of prostaglandin synthesis within the renal papilla. Prostaglandins, particularly PGE2, are crucial for maintaining renal blood flow and glomerular filtration rate, especially in the renal medulla. The inhibition of their synthesis by p-phenetidine can lead to ischemia and subsequent papillary necrosis.

Furthermore, the formation of other reactive metabolites through oxidative pathways can contribute to cellular damage. These electrophilic intermediates can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cellular dysfunction, oxidative stress, and potentially initiating carcinogenic processes.

Conclusion

The mechanism of action of this compound is complex, involving metabolic activation to a pharmacologically active and toxic metabolite, p-phenetidine. Its analgesic and antipyretic effects stem from the potent inhibition of COX-1 and COX-2 enzymes by p-phenetidine, leading to a reduction in prostaglandin synthesis. However, this same mechanism, particularly the profound inhibition of prostaglandins in the kidney, is a key contributor to its severe renal toxicity. Additionally, the formation of other reactive metabolites raises significant concerns about its carcinogenic potential. This in-depth understanding of this compound's pharmacology and toxicology underscores the importance of evaluating the metabolic fate and reactive metabolite formation of drug candidates in the development of safer analgesics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C12H17NO3 | CID 14130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bucetin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucetin, chemically known as N-(4-ethoxyphenyl)-3-hydroxybutanamide, is a synthetic compound previously utilized for its analgesic and antipyretic properties. Structurally related to phenacetin, it was introduced as a potentially safer alternative. However, concerns regarding its safety profile, specifically renal toxicity and carcinogenic potential, led to its withdrawal from the pharmaceutical market. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, pharmacological actions, metabolic pathways, and the mechanisms underlying its toxicity. Detailed experimental protocols for its synthesis and analytical quantification are also presented, alongside diagrammatic representations of key biological pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its core structure consists of a p-phenetidine moiety N-acylated with a 3-hydroxybutanoic acid group.

Chemical Structure and Identifiers

-

IUPAC Name: N-(4-ethoxyphenyl)-3-hydroxybutanamide[2]

-

CAS Number: 1083-57-4[2]

-

Molecular Formula: C₁₂H₁₇NO₃[2]

-

Canonical SMILES: CCOC1=CC=C(C=C1)NC(=O)CC(C)O[2]

-

InChI Key: LIAWQASKBFCRNR-UHFFFAOYSA-N

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 223.27 g/mol | |

| Melting Point | 160 °C | |

| Water Solubility | 2.17 mg/mL | |

| logP | 1.39 | |

| pKa (Strongest Acidic) | 14.58 | |

| pKa (Strongest Basic) | -2.6 | |

| Appearance | White to off-white crystalline powder | |

| Solubility in Organic Solvents | Soluble in DMSO (≥35 mg/mL), Ethanol (6 mg/mL) |

Pharmacology and Pharmacokinetics

This compound was developed as a non-narcotic analgesic and antipyretic agent. Its therapeutic effects are overshadowed by its significant toxicity, which ultimately led to its discontinuation in clinical use.

Pharmacodynamics and Mechanism of Action

While the precise mechanism of its analgesic and antipyretic action is not extensively detailed in the available literature, it is believed to act similarly to other aniline derivatives like paracetamol and phenacetin. These compounds are thought to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system, thereby reducing prostaglandin synthesis. However, the primary focus of research on this compound has been its toxicity.

Pharmacokinetics and Metabolism

The metabolism of this compound is a critical aspect of its biological activity, as it leads to the formation of toxic metabolites. The primary metabolic pathways involve:

-

Deacylation: Microsomal enzymes hydrolyze the amide bond, releasing the side chain and forming 4-ethoxyaniline (p-phenetidine). This metabolite is considered a key contributor to this compound's toxicity.

-

Oxidative O-de-ethylation: The ethyl group on the phenoxy ring is removed, leading to the formation of N-(4-hydroxyphenyl)-3-hydroxybutanamide.

-

Keto conversion: The hydroxyl group on the butyryl side chain can be oxidized to a ketone, forming N-(4-ethoxyphenyl)-3-oxobutanamide.

-

Conjugation: The metabolites, particularly the hydroxylated forms, can undergo glucuronidation for excretion.

The metabolic fate of this compound is illustrated in the following diagram:

Caption: Metabolic pathways of this compound.

Toxicity Profile

The clinical use of this compound was terminated due to its significant adverse effects, primarily renal toxicity and a risk of carcinogenesis.

Nephrotoxicity

The renal toxicity of this compound is attributed to its metabolite, 4-ethoxyaniline (p-phenetidine). This metabolite is believed to inhibit the synthesis of prostaglandin E2 (PGE2), a crucial molecule for maintaining renal blood flow and function. The inhibition of PGE2 synthesis can lead to renal papillary necrosis.

The proposed signaling pathway for this compound-induced nephrotoxicity is depicted below:

Caption: Proposed pathway of this compound-induced nephrotoxicity.

Carcinogenicity

This compound shares a structural similarity with phenacetin, a compound classified as a human carcinogen. The carcinogenic potential of this compound is also linked to its metabolite, p-phenetidine. While the precise mechanism is not fully elucidated for this compound itself, the carcinogenicity of phenacetin is thought to involve the metabolic activation of p-phenetidine to reactive intermediates that can form DNA adducts, leading to mutations and the initiation of cancer.

Experimental Protocols

Synthesis of this compound (N-(4-ethoxyphenyl)-3-hydroxybutanamide)

The synthesis of this compound can be achieved through the amidation of p-phenetidine with 3-hydroxybutanoic acid or its activated derivative. A common approach involves the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).

Materials:

-

p-Phenetidine (4-ethoxyaniline)

-

3-Hydroxybutanoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve p-phenetidine (1.0 eq) and 3-hydroxybutanoic acid (1.1 eq) in anhydrous dichloromethane (DCM).

-

Addition of Coupling Agents: To the stirred solution, add 4-Dimethylaminopyridine (DMAP) (0.1 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure N-(4-ethoxyphenyl)-3-hydroxybutanamide.

The workflow for the synthesis is outlined in the diagram below:

Caption: Workflow for the synthesis of this compound.

Quantification of this compound in Plasma by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for pharmacokinetic studies of this compound. The following protocol is adapted from methods used for similar small molecules.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis spectrophotometry of a standard solution of this compound (typically around 245 nm for similar structures).

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

Sample Preparation (Plasma):

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Injection: Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation:

The method should be validated according to ICH guidelines for bioanalytical method validation, including assessments of:

-

Specificity and Selectivity

-

Linearity and Range

-

Accuracy and Precision (Intra- and Inter-day)

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Recovery

-

Stability (Freeze-thaw, short-term, long-term)

Conclusion

This compound serves as an important case study in drug development, highlighting the critical need for thorough toxicological evaluation of new chemical entities, even those structurally similar to existing drugs. While its analgesic and antipyretic properties were of therapeutic interest, its severe adverse effects, driven by the formation of the toxic metabolite 4-ethoxyaniline, rendered it unsuitable for clinical use. The information compiled in this guide, from its fundamental chemical properties to detailed experimental protocols and toxicity pathways, provides a comprehensive resource for researchers. Understanding the structure-toxicity relationship of this compound and its metabolites can inform the design of safer analgesic compounds and contribute to the broader knowledge base of drug metabolism and toxicology.

References

A Technical Whitepaper on the Historical Use of Bucetin as an Analgesic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucetin, a synthetic N-arylalkanolamide, was introduced as an analgesic and antipyretic agent and was once considered a promising alternative to phenacetin. However, its clinical use was short-lived due to significant safety concerns, leading to its withdrawal from the market in 1986. This in-depth technical guide provides a comprehensive overview of the historical use of this compound as an analgesic, focusing on its chemical properties, metabolic fate, and the mechanisms underlying its analgesic and toxic effects. While quantitative data on its analgesic efficacy is sparse in publicly available literature due to its early withdrawal, this paper synthesizes the available information to provide a detailed account for researchers and drug development professionals.

Introduction

This compound, with the chemical name N-(4-ethoxyphenyl)-3-hydroxybutanamide, is an organic molecular entity that was developed as a non-opioid analgesic and antipyretic.[1][2] Structurally similar to phenacetin, it was introduced in Germany with the hope of offering a better safety profile.[1] However, concerns over renal toxicity and potential carcinogenicity, similar to those associated with phenacetin, led to its eventual market withdrawal.[1][3] This document aims to collate and present the technical information available on this compound's historical use as an analgesic, with a focus on its chemical data, metabolic pathways, and toxicological profile.

Chemical and Physical Properties

This compound is a white crystalline solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₇NO₃ | |

| Molar Mass | 223.272 g·mol⁻¹ | |

| IUPAC Name | N-(4-ethoxyphenyl)-3-hydroxybutanamide | |

| CAS Number | 1083-57-4 | |

| Appearance | Crystalline scales or powder | |

| Solubility | Sparingly soluble in water |

Metabolism and Pharmacokinetics

The metabolism of this compound has been primarily studied in animal models, with key pathways involving O-de-ethylation, oxidation, and conjugation. A significant portion of orally administered this compound is metabolized in the liver and intestines.

In rabbits, approximately 62% of an oral dose of this compound is converted into glucuronides of its metabolites: N-(4-hydroxyphenyl)-3-oxobutanamide, N-(4-hydroxyphenyl)-3-hydroxybutanamide, and N-(4-hydroxyphenyl)acetamide. Intravenous administration, however, predominantly yields the glucuronide of N-(4-hydroxyphenyl)acetamide, suggesting that O-de-ethylation, keto-conversion, and subsequent deacylation are major metabolic steps. The deacylation of this compound leads to the formation of 4-ethoxyaniline (p-phenetidine), a metabolite strongly implicated in its toxicity.

Metabolic Pathway of this compound

References

Bucetin: A Technical Overview of its Discovery, Development, and Mechanistic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucetin, a derivative of phenacetin, was once introduced as a promising analgesic and antipyretic agent. However, its clinical use was short-lived due to significant safety concerns, leading to its withdrawal from the market in 1986. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic understanding of this compound, with a focus on quantitative data, experimental protocols, and the signaling pathways implicated in its efficacy and toxicity.

Introduction

This compound, chemically known as N-(4-ethoxyphenyl)-3-hydroxybutanamide, is an anilide derivative structurally similar to phenacetin.[1][2] It was developed with the aim of providing effective pain and fever relief.[3] Despite initial promise, post-marketing surveillance revealed a significant risk of renal toxicity and potential carcinogenicity, leading to its withdrawal from pharmaceutical markets.[1][2] This document serves as a technical resource for researchers, summarizing the available scientific knowledge on this compound.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₇NO₃ | |

| Molar Mass | 223.27 g/mol | |

| CAS Number | 1083-57-4 | |

| Appearance | Colorless laths (recrystallized from water) |

Synthesis

A detailed, step-by-step protocol for the synthesis of this compound (N-(4-ethoxyphenyl)-3-hydroxybutanamide) is outlined below. This method is based on the acylation of p-phenetidine.

Experimental Protocol: Synthesis of this compound

Materials:

-

p-phenetidine (4-ethoxyaniline)

-

3-hydroxybutyric acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-hydroxybutyric acid (1 equivalent) and p-phenetidine (1 equivalent) in dichloromethane.

-

Coupling Agent Addition: To the stirred solution, add 4-dimethylaminopyridine (0.1 equivalents) followed by the portion-wise addition of dicyclohexylcarbodiimide (1.1 equivalents) at 0 °C (ice bath).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure N-(4-ethoxyphenyl)-3-hydroxybutanamide.

-

Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Activity

Pharmacokinetics and Metabolism

Preclinical Pharmacokinetics

Limited pharmacokinetic data is available for this compound. Studies in rabbits have shown that after oral administration, approximately 62% of the dose is metabolized and excreted as glucuronides of N-(4-hydroxyphenyl)-3-oxobutanamide, N-(4-hydroxyphenyl)-3-hydroxybutanamide, and N-(4-hydroxyphenyl)acetamide. Intravenous administration primarily resulted in the formation of the glucuronide of N-(4-hydroxyphenyl)acetamide, with a yield of up to 98%.

Estimated Human Pharmacokinetic Parameters

The following are estimated pharmacokinetic parameters for this compound in adult humans following oral administration. It is important to note that these are based on modeling and not from direct clinical studies.

| Parameter | Estimated Value | Reference |

| Oral Dosage | 500 mg | |

| Volume of Distribution (Vd) | 0.8 L | |

| Clearance (CL) | 1.1 L/h/kg |

Metabolism and Formation of Toxic Metabolites

The biotransformation of this compound is a critical aspect of its toxicological profile. The primary metabolic pathway involves de-ethylation to form 4-ethoxyaniline (p-phenetidine). This metabolite is believed to be responsible for the observed renal toxicity.

Experimental Protocol: In Vitro Metabolism using Liver Microsomes

This protocol provides a general method for assessing the metabolic stability of a compound like this compound using liver microsomes.

Materials:

-

This compound

-

Liver microsomes (human or animal)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

-

Initiation of Reaction: Pre-warm the master mix to 37°C. Initiate the metabolic reaction by adding a solution of this compound (final concentration typically 1-10 µM).

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

-

Reaction Termination: Immediately quench the reaction by adding a cold solution of acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound (this compound) over time.

-

Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of this compound.

Mechanism of Action and Toxicity

The analgesic and antipyretic effects of this compound are believed to be mediated through the inhibition of prostaglandin synthesis. However, its toxicity is also linked to this pathway, specifically through the actions of its primary metabolite, 4-ethoxyaniline.

Inhibition of Prostaglandin E₂ Synthesis and COX-2 Expression

The metabolite 4-ethoxyaniline is thought to inhibit the synthesis of prostaglandin E₂ (PGE₂) and potentially reduce the expression of cyclooxygenase-2 (COX-2), an enzyme crucial for prostaglandin production in inflammatory responses.

Experimental Protocol: Prostaglandin E₂ Immunoassay

This protocol outlines a general procedure for measuring the effect of a compound on PGE₂ production in a cell-based assay.

Materials:

-

Cell line capable of producing PGE₂ (e.g., macrophages, endothelial cells)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

This compound or 4-ethoxyaniline

-

PGE₂ ELISA kit

-

Cell lysis buffer

-

Bradford reagent for protein quantification

Procedure:

-

Cell Culture: Culture the cells to a suitable confluency in multi-well plates.

-

Treatment: Pre-treat the cells with various concentrations of this compound or 4-ethoxyaniline for a specified time (e.g., 1 hour).

-

Stimulation: Induce inflammation and PGE₂ production by adding an inflammatory stimulus like LPS.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

PGE₂ Measurement: Measure the concentration of PGE₂ in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Cell Viability and Protein Quantification: Assess cell viability to rule out cytotoxicity-mediated effects. Determine the total protein concentration in the cell lysates for normalization of PGE₂ levels.

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of PGE₂ synthesis.

Experimental Protocol: Western Blot for COX-2 Expression

This protocol describes a general method to assess the effect of a compound on the protein expression of COX-2.

Materials:

-

Cell line that expresses COX-2 upon stimulation

-

Cell culture reagents

-

Inflammatory stimulus (e.g., LPS)

-

This compound or 4-ethoxyaniline

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against COX-2

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Loading control antibody (e.g., β-actin or GAPDH)

Procedure:

-

Cell Treatment: Treat cells with the inflammatory stimulus in the presence or absence of different concentrations of this compound or 4-ethoxyaniline.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against COX-2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the COX-2 expression to the loading control.

Toxicology

The primary reason for the withdrawal of this compound was its association with renal toxicity, specifically analgesic nephropathy, and a potential risk of carcinogenesis.

| Toxicity Profile | Observation | Reference |

| Renal Toxicity | Associated with analgesic nephropathy. | |

| Carcinogenicity | Considered to share the carcinogenic risk of its parent compound, phenacetin. |

Conclusion

This compound serves as a case study in drug development, highlighting the critical importance of thorough preclinical and post-marketing safety evaluations. While it demonstrated efficacy as an analgesic and antipyretic, its severe toxicity, mediated by its metabolite 4-ethoxyaniline, led to its discontinuation. The mechanistic insights gained from studying this compound's toxicity, particularly its effects on the prostaglandin synthesis pathway, continue to be relevant for the development of safer non-steroidal anti-inflammatory drugs. This technical guide provides a consolidated resource of the available data and methodologies related to this compound for the scientific community.

References

Pharmacological Profile of Bucetin: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Bucetin is a withdrawn pharmaceutical agent. This document is intended for informational and research purposes only and does not constitute medical advice or an endorsement of the use of this compound.

Executive Summary

This compound (N-(4-ethoxyphenyl)-3-hydroxybutanamide) is an analgesic and antipyretic drug, structurally related to phenacetin, that was formerly marketed for the treatment of mild to moderate pain and fever. It was withdrawn from the market in 1986 due to significant safety concerns, primarily nephrotoxicity and a potential risk of carcinogenicity.[1][2][3] The pharmacological and toxicological properties of this compound are largely attributed to its metabolic conversion to reactive intermediates, particularly 4-ethoxyaniline (p-phenetidine).[4] Due to its early withdrawal, comprehensive modern pharmacological data, including detailed clinical trial results and in-depth mechanistic studies, are limited. This guide synthesizes the available preclinical and historical clinical information to provide a technical overview of this compound's pharmacological profile.

Mechanism of Action

The precise mechanism of the analgesic and antipyretic action of this compound is not well-documented in the available literature. However, by analogy to structurally similar anilide derivatives like phenacetin and its active metabolite paracetamol, it is presumed to involve the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[2] Prostaglandins are key mediators of pain, fever, and inflammation.

The toxic effects of this compound, however, are better understood and are linked to its metabolism. The renal toxicity is believed to be mediated by its metabolite, 4-ethoxyaniline. This metabolite is thought to induce oxidative damage and interfere with prostaglandin synthesis within the kidney, leading to renal papillary necrosis.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic parameters for this compound in humans are not well-established in the public domain. One source provides estimated pharmacokinetic parameters for adults after oral administration, but the primary studies underpinning these estimations are not cited.

The metabolism of this compound has been studied in animal models. In rabbits, orally administered this compound undergoes extensive biotransformation. Key metabolic pathways include oxidative O-de-ethylation, keto-conversion, and γ-decarboxylation. The major metabolites are excreted as glucuronide conjugates.

Table 1: Known Metabolites of this compound in Rabbits

| Metabolite | Conjugate Form | Precursor |

| N-(4-hydroxyphenyl)-3-oxobutanamide | Glucuronide | This compound (via oxidation and O-de-ethylation) |

| N-(4-hydroxyphenyl)-3-hydroxybutanamide | Glucuronide | This compound (via O-de-ethylation) |

| N-(4-hydroxyphenyl)acetamide | Glucuronide | This compound (via O-de-ethylation and side-chain cleavage) |

Source: Adapted from Shibasaki et al. (1968) as cited in

A critical metabolic pathway from a toxicological perspective is the deacylation of this compound by microsomal enzymes to form 4-ethoxyaniline.

Pharmacodynamics

The intended pharmacodynamic effects of this compound were analgesia and antipyresis. The undesirable pharmacodynamic effects, which led to its withdrawal, are nephrotoxicity and carcinogenicity.

Nephrotoxicity

Chronic use of this compound is associated with analgesic nephropathy, characterized by renal papillary necrosis and chronic interstitial nephritis. This is similar to the nephrotoxicity observed with phenacetin. The proposed mechanism involves the metabolic formation of 4-ethoxyaniline, which is concentrated in the renal medulla. This metabolite is believed to inhibit prostaglandin synthesis, leading to reduced renal blood flow and subsequent ischemic damage to the renal papillae.

Carcinogenicity

Studies in animal models have demonstrated the carcinogenic potential of this compound.

Table 2: Carcinogenicity of this compound in (C57BL/6 X C3H)F1 Mice

| Sex | This compound in Diet | Duration | Incidence of Renal Cell Tumors |

| Male | 0.75% | 76 weeks | 13% (6/45) |

| Male | 1.5% | 76 weeks | 22% (10/46) |

| Female | 0.75% or 1.5% | 76 weeks | 0% |

| Both | 1.5% | 76 weeks | Papillary or nodular hyperplasia of the urinary bladder in 9 mice |

Source: Togei et al. (1987)

Experimental Protocols

Carcinogenicity Study in Mice

-

Animal Model: (C57BL/6 X C3H)F1 mice.

-

Groups:

-

Control: Basal diet for 84 weeks.

-

Low Dose: 0.75% this compound in basal diet for 76 weeks, followed by basal diet for 8 weeks.

-

High Dose: 1.5% this compound in basal diet for 76 weeks, followed by basal diet for 8 weeks.

-

-

Group Size: 50 mice of each sex per group.

-

Endpoint: Histopathological examination for tumorous and preneoplastic lesions.

Clinical Information

Due to its withdrawal in 1986, there is a paucity of published clinical trial data for this compound that meets modern standards. The primary clinical evidence for its adverse effects comes from case reports of analgesic nephropathy in patients with a history of excessive use of phenacetin-containing compounds, which would have included this compound.

Conclusion

This compound is a withdrawn analgesic and antipyretic agent with a pharmacological profile dominated by its toxicological properties. Its metabolism to 4-ethoxyaniline is central to its nephrotoxicity and likely contributes to its carcinogenicity. The proposed mechanism of toxicity involves the inhibition of prostaglandin synthesis within the kidney, leading to renal papillary necrosis. While the exact details of its analgesic mechanism of action are not well-defined, it is presumed to be similar to other anilide analgesics. The lack of comprehensive, modern pharmacological and clinical data underscores the importance of the preclinical toxicology findings that led to its removal from the market. This historical perspective on this compound serves as a case study in drug safety and the importance of understanding metabolic pathways in drug development.

References

An In-Depth Technical Guide to the Synthesis of Bucetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucetin, chemically known as N-(4-ethoxyphenyl)-3-hydroxybutanamide, is an analgesic and antipyretic compound. This technical guide provides a comprehensive overview of its synthesis, focusing on a prominent and industrially relevant pathway. The synthesis is a two-step process commencing with the acetoacetylation of p-phenetidine to yield an intermediate, N-(4-ethoxyphenyl)-3-oxobutanamide, followed by the catalytic hydrogenation of this intermediate to produce this compound. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway to facilitate a thorough understanding and replication of the process for research and development purposes.

Introduction

This compound is a derivative of p-aminophenol and shares structural similarities with other analgesics like phenacetin. Although it has been investigated for its therapeutic properties, a comprehensive understanding of its synthesis is crucial for further research, development of improved analogues, and potential manufacturing processes. This guide delineates a common and effective synthesis route, providing the necessary technical details for its successful implementation in a laboratory setting.

Core Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence starting from the readily available precursor, p-phenetidine.

Step 1: Synthesis of N-(4-Ethoxyphenyl)-3-oxobutanamide

The initial step involves the acetoacetylation of p-phenetidine. This reaction forms the amide bond and introduces the β-keto functional group, resulting in the intermediate compound, N-(4-ethoxyphenyl)-3-oxobutanamide. A common and effective method for this transformation is the reaction of p-phenetidine with diketene.

Step 2: Synthesis of this compound (N-(4-ethoxyphenyl)-3-hydroxybutanamide)

The second and final step is the selective reduction of the ketone group in N-(4-ethoxyphenyl)-3-oxobutanamide to a secondary alcohol. This is typically achieved through catalytic hydrogenation, which provides a clean and efficient conversion to the final product, this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of N-(4-Ethoxyphenyl)-3-oxobutanamide from p-Phenetidine and Diketene

Reaction:

Caption: Acetoacetylation of p-phenetidine to form the keto-amide intermediate.

Materials:

-

p-Phenetidine

-

Diketene

-

Toluene (or another suitable inert solvent)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve p-phenetidine in a suitable inert solvent such as toluene.

-

Cool the solution to a temperature between 0 and 10 °C.

-

Slowly add diketene to the cooled solution of p-phenetidine while maintaining the temperature below 10 °C. The molar ratio of p-phenetidine to diketene should be approximately 1:1.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC or other suitable analytical techniques is recommended).

-

Upon completion, the product, N-(4-ethoxyphenyl)-3-oxobutanamide, may precipitate from the solution. The solid can be collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, to yield colorless crystals.

Step 2: Catalytic Hydrogenation of N-(4-Ethoxyphenyl)-3-oxobutanamide to this compound

Reaction:

Caption: Reduction of the keto-amide intermediate to this compound.

Materials:

-

N-(4-Ethoxyphenyl)-3-oxobutanamide

-

Raney Nickel (or another suitable hydrogenation catalyst, e.g., Platinum on carbon)

-

Methanol (or another suitable solvent)

-

Hydrogen gas

Procedure:

-

Charge a high-pressure hydrogenation reactor (autoclave) with N-(4-ethoxyphenyl)-3-oxobutanamide and a suitable solvent, such as methanol.

-

Add a catalytic amount of Raney Nickel to the mixture. The catalyst loading can be optimized but is typically in the range of 5-10% by weight relative to the substrate.

-

Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

Heat the reaction mixture to a temperature between 50 and 100 °C with vigorous stirring.

-

Maintain the reaction under these conditions for several hours until the theoretical amount of hydrogen has been consumed. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate, containing the dissolved this compound, is then concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as isopropanol or water, to obtain a white crystalline solid.[1]

Data Presentation

The following tables summarize the key physical and chemical properties of the compounds involved in the synthesis of this compound.

Table 1: Physicochemical Properties of Reactants and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| p-Phenetidine | C₈H₁₁NO | 137.18 | 2-4 |

| Diketene | C₄H₄O₂ | 84.07 | -7.5 |

| N-(4-Ethoxyphenyl)-3-oxobutanamide | C₁₂H₁₅NO₃ | 221.25 | ~95-97 |

| This compound | C₁₂H₁₇NO₃ | 223.27 | 160-162 |

Table 2: Typical Reaction Parameters and Expected Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |

| Acetoacetylation of p-Phenetidine | p-Phenetidine, Diketene | Toluene | 0-25 | Ambient | 85-95 |

| Hydrogenation of N-(4-Ethoxyphenyl)-3-oxobutanamide | N-(4-Ethoxyphenyl)-3-oxobutanamide, H₂, Raney Ni | Methanol | 50-100 | 50-100 | >90 |

Visualization of the Synthesis Pathway

The overall synthesis pathway of this compound is depicted in the following diagram.

Caption: Overall two-step synthesis pathway of this compound.

Conclusion

This technical guide has outlined a robust and efficient two-step synthesis pathway for this compound, starting from p-phenetidine. The provided detailed experimental protocols, tabulated data, and visual diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. The described methodology offers a practical approach for the laboratory-scale synthesis of this compound, enabling further investigation into its properties and potential applications.

References

Bucetin as a Phenacetin Analog: A Technical Guide to Comparative Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenacetin, one of the first synthetic analgesics, was widely used for decades before its association with severe analgesic nephropathy and carcinogenicity led to its withdrawal from the market.[1][2][3] This prompted the development of structural analogs with the aim of retaining therapeutic efficacy while mitigating toxicity. Bucetin, or N-(4-ethoxyphenyl)-3-hydroxybutanamide, emerged as one such analog.[4][5] Despite initial promise, this compound was also withdrawn due to a similar profile of renal toxicity and carcinogenic risk. This technical guide provides an in-depth comparison of this compound and phenacetin, covering their chemical properties, pharmacological mechanisms, metabolic pathways, and toxicological profiles. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document serves as a comprehensive resource for researchers in pharmacology, toxicology, and drug development, offering critical insights into the structure-toxicity relationships of p-aminophenol derivatives.

Chemical and Physical Properties

This compound is structurally similar to phenacetin, with both compounds featuring a p-ethoxyphenylamine core. The key difference lies in the acyl group attached to the nitrogen atom: phenacetin has an acetyl group, while this compound possesses a 3-hydroxybutanoyl group. This modification was intended to alter the compound's metabolic fate and potentially reduce the formation of toxic intermediates.

| Property | Phenacetin | This compound |

| IUPAC Name | N-(4-ethoxyphenyl)acetamide | N-(4-ethoxyphenyl)-3-hydroxybutanamide |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₂H₁₇NO₃ |

| Molar Mass | 179.22 g/mol | 223.27 g/mol |

| CAS Number | 62-44-2 | 1083-57-4 |

| Appearance | White crystalline powder | Organic molecular entity |

| Structure |

Pharmacology and Mechanism of Action

The primary therapeutic effects of phenacetin and its analogs are analgesia and antipyresis.

2.1 Mechanism of Action The mechanism of action for phenacetin is primarily mediated by its major active metabolite, paracetamol (acetaminophen). Phenacetin itself is largely a prodrug. Paracetamol exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, within the central nervous system. This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and fever. It is presumed that this compound functions via a similar mechanism, though its metabolic conversion to paracetamol is not the primary pathway.

2.2 Comparative Analgesic Potency Quantitative data directly comparing the analgesic potency of this compound and phenacetin is scarce. However, studies in rodent models provide data for phenacetin and its primary metabolite, acetaminophen, which can serve as a benchmark. Phenacetin's analgesic activity is suggested to have two components: one dependent on and one independent of its anti-inflammatory activity, whereas acetaminophen's analgesia is linked primarily to its anti-inflammatory effects.

| Compound | Assay | Species | Oral ED₅₀ (mg/kg) | Reference |

| Phenacetin | Trypsin Hyperalgesic Assay | Rodent | 114 ± 36.2 | |

| Phenacetin | Kaolin Hyperalgesic Assay | Rodent | 107 ± 11.5 | |

| Acetaminophen | Trypsin Hyperalgesic Assay | Rodent | Inactive | |

| Acetaminophen | Kaolin Hyperalgesic Assay | Rodent | Inactive |

ED₅₀: Median effective dose required to produce a therapeutic effect in 50% of the population.

Pharmacokinetics and Metabolism

The metabolism of these compounds is critical to both their therapeutic action and their toxicity. The liver, primarily through the cytochrome P450 (CYP450) enzyme system, is the main site of biotransformation.

3.1 Metabolic Pathways Phenacetin undergoes extensive metabolism. The major pathways are:

-

O-deethylation: This pathway, primarily catalyzed by CYP1A2, produces the active analgesic paracetamol. Paracetamol is then largely conjugated with glucuronide and sulfate for excretion.

-

N-hydroxylation: Catalyzed by CYP450 enzymes, this pathway forms N-hydroxyphenacetin. Subsequent conjugation and rearrangement can produce reactive metabolites that bind to proteins.

-

Hydrolysis (Deacylation): This pathway cleaves the amide bond to produce 4-ethoxyaniline (p-phenetidine) , a metabolite strongly implicated in nephrotoxicity and methemoglobinemia.

This compound's metabolism is less documented, but its toxicity is believed to stem from similar pathways. The key toxic pathway is also deacylation, leading to the formation of 4-ethoxyaniline. This shared toxic metabolite is a crucial link in the similar toxicological profiles of the two compounds.

Toxicology

The clinical use of both phenacetin and this compound was terminated due to severe, long-term toxicity, primarily affecting the kidneys.

4.1 Analgesic Nephropathy This condition is characterized by chronic interstitial nephritis and renal papillary necrosis resulting from long-term, excessive intake of analgesics.

-

Mechanism: The proposed mechanism involves the accumulation of toxic metabolites within the renal medulla and papillae. The primary metabolite of phenacetin, paracetamol, can be converted to the highly reactive N-acetyl-p-benzoquinone imine (NAPQI) by cyclooxygenases in the kidney. NAPQI depletes cellular stores of the antioxidant glutathione, leading to oxidative stress, lipid peroxidation, and covalent binding to cellular proteins, ultimately causing cell death and tissue necrosis. Furthermore, the shared metabolite 4-ethoxyaniline is believed to directly contribute to renal papillary necrosis, possibly by inhibiting the synthesis of renal-protective prostaglandins like PGE2.

4.2 Carcinogenicity Phenacetin is classified as a Group 1 carcinogen in humans by the IARC, with sufficient evidence linking it to cancers of the renal pelvis and ureter. This compound was also found to be carcinogenic in animal studies, presenting a similar risk profile which contributed to its withdrawal.

4.3 Summary of Toxicological Profile

| Toxicological Endpoint | Phenacetin | This compound |

| Primary Toxicity | Analgesic Nephropathy | Analgesic Nephropathy |

| Carcinogenicity | Group 1 (Human Carcinogen) | Carcinogenic in animal models |

| Hematotoxicity | Methemoglobinemia (from aniline derivatives) | Presumed similar risk |

| Key Toxic Metabolite(s) | 4-ethoxyaniline, NAPQI, other reactive intermediates | 4-ethoxyaniline |

Experimental Protocols

This section provides representative methodologies for the preclinical evaluation of phenacetin-like compounds.

5.1 General Preclinical Evaluation Workflow A typical workflow for assessing a novel analgesic analog involves sequential evaluation of its synthesis, efficacy, and safety.

5.2 Protocol: Antipyretic Activity Assessment (Yeast-Induced Pyrexia) This model is standard for evaluating the fever-reducing properties of a compound.

-

Animals: Wistar albino rats or BALB/c mice.

-

Acclimatization: Animals are housed in controlled conditions (22-25°C, 12h light/dark cycle) for one week.

-

Baseline Temperature: Rectal temperature of each animal is recorded using a digital thermometer.

-

Induction of Pyrexia: A 20% aqueous suspension of Brewer's yeast is injected subcutaneously into the dorsal region of the animals.

-

Post-Induction Temperature: 18-24 hours post-injection, rectal temperature is measured again. Animals showing a significant rise in temperature (e.g., >0.5°C) are selected for the study.

-

Treatment: Animals are divided into groups: negative control (vehicle), positive control (e.g., Paracetamol 150 mg/kg), and test groups (this compound at various doses). The drug is administered orally or intraperitoneally.

-

Data Collection: Rectal temperature is recorded at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-treatment.

-

Analysis: The percentage reduction in pyrexia is calculated and compared between groups using statistical methods like ANOVA.

5.3 Protocol: Analgesic Activity Assessment (Acetic Acid-Induced Writhing Test) This model assesses peripheral analgesic activity by quantifying visceral pain responses.

-

Animals: Albino mice.

-

Fasting: Animals are fasted for 12-18 hours before the experiment but allowed access to water.

-

Treatment: Animals are divided into control and test groups. The test compound or vehicle is administered 30-60 minutes before the pain stimulus.

-

Induction of Writhing: A 0.6-1.0% solution of acetic acid is injected intraperitoneally.

-

Observation: Immediately after injection, each mouse is placed in an individual observation chamber. The number of "writhes" (a specific contraction of the abdomen followed by stretching of the hind limbs) is counted for a set period (e.g., 20-30 minutes).

-

Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.

5.4 Protocol: In Vitro Metabolism Study (Liver Microsomes) This assay helps identify metabolic pathways and potential for drug-drug interactions.

-

Preparation: Liver microsomes are prepared from animal or human liver tissue via differential centrifugation.

-

Incubation Mixture: A typical incubation mixture contains liver microsomes, a NADPH-generating system (cofactor for CYP450 enzymes), buffer (e.g., phosphate buffer, pH 7.4), and the test compound (this compound or Phenacetin).

-

Reaction: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C.

-

Termination: The reaction is stopped at various time points by adding a quenching solvent like ice-cold acetonitrile or methanol.

-

Sample Processing: The samples are centrifuged to precipitate proteins. The supernatant, containing the parent drug and its metabolites, is collected.

-

Analysis: The supernatant is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the metabolites formed.

Conclusion

This compound, a structural analog of phenacetin, represents a classic case study in drug development where a targeted chemical modification failed to dissociate therapeutic efficacy from significant toxicity. Both compounds are effective analgesics and antipyretics, but their clinical utility is nullified by an unacceptable risk of analgesic nephropathy and carcinogenicity. The toxicological data strongly suggests that the formation of the common metabolite 4-ethoxyaniline, alongside other reactive intermediates, is a primary driver of this toxicity. For drug development professionals, the story of phenacetin and this compound underscores the paramount importance of comprehensive metabolic and toxicological profiling in early-stage research and highlights the challenge of designing safer drugs from a scaffold with inherent bioactivation risks.

References

In Vitro Profile of Bucetin: A Technical Overview of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucetin, an analgesic and antipyretic agent formerly marketed in Germany, was withdrawn in 1986 due to significant renal toxicity and concerns regarding its carcinogenic potential.[1][2] This technical guide provides a comprehensive overview of the available in vitro data concerning this compound and its principal metabolite, 4-ethoxyaniline, which is largely implicated in its toxicological profile. Due to the withdrawal of this compound from the market decades ago, publicly available, detailed in vitro studies with specific quantitative data, such as IC50 values for cytotoxicity and enzyme inhibition, are scarce. This document synthesizes the existing mechanistic understanding and highlights the pivotal role of its metabolite in this compound-induced toxicity, focusing on its effects on renal cells and key inflammatory pathways.

Introduction

This compound, chemically N-(4-ethoxyphenyl)-3-hydroxybutanamide, shares structural similarities with phenacetin.[3] Its clinical use was terminated following reports of severe adverse effects, primarily nephrotoxicity.[1][2] Preclinical research suggests that the toxicity of this compound is not directly caused by the parent compound but rather by its primary metabolite, 4-ethoxyaniline (also known as p-phenetidine). This guide will delve into the metabolic activation of this compound and the subsequent in vitro effects of 4-ethoxyaniline.

Metabolic Pathway of this compound

The primary metabolic pathway of this compound involves the deacylation of the parent molecule to form 4-ethoxyaniline. This biotransformation is a critical step in the toxification process.

References

- 1. Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Metabolic Fate of Bucetin in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bucetin, an analgesic and antipyretic drug structurally similar to phenacetin, has been withdrawn from the market due to concerns regarding its nephrotoxicity and potential carcinogenicity.[1] Understanding its metabolic profile is crucial for toxicological assessments and for the development of safer analogous compounds. Due to the limited availability of direct metabolic studies on this compound, this guide leverages the extensive research conducted on its close structural analog, phenacetin, to provide a comprehensive overview of its expected biotransformation in animal models. This document details the primary metabolic pathways, identifies key metabolites, presents quantitative pharmacokinetic data from various animal studies, and outlines the experimental methodologies employed in this research.

Introduction: this compound and its Analog Phenacetin

This compound, chemically N-(4-ethoxyphenyl)-3-hydroxybutanamide, shares a core p-ethoxyphenylamine structure with phenacetin (N-(4-ethoxyphenyl)acetamide).[1] This structural similarity strongly suggests that this compound undergoes similar metabolic transformations. The primary difference lies in the acyl group attached to the amine, which is a 3-hydroxybutyryl group in this compound and an acetyl group in phenacetin. This guide will therefore focus on the well-documented metabolism of phenacetin in animal models, primarily rats and dogs, to extrapolate the likely metabolic fate of this compound.

Primary Metabolic Pathways

The metabolism of phenacetin, and by extension this compound, is characterized by three main biotransformation pathways: O-deethylation, N-deacetylation (or N-dealkylation for this compound), and aromatic (ring) hydroxylation. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[2][3]

Phase I Metabolism

-

O-Deethylation: This is a major metabolic route for phenacetin, leading to the formation of N-acetyl-p-aminophenol (acetaminophen or paracetamol), which is itself a widely used analgesic.[2] This reaction is predominantly mediated by the CYP1A2 isoform of cytochrome P450. Given that this compound also possesses the p-ethoxyphenyl moiety, it is highly probable that it undergoes O-deethylation to form N-(4-hydroxyphenyl)-3-hydroxybutanamide.

-

N-Deacetylation: Phenacetin can be N-deacetylated to form p-phenetidine. This pathway is more prominent in rats than in other species like guinea pigs and rabbits. For this compound, the analogous reaction would be the cleavage of the 3-hydroxybutyryl group to yield p-phenetidine. P-phenetidine is of toxicological concern as it can be further metabolized to reactive intermediates.

-

Aromatic Hydroxylation: Hydroxylation of the aromatic ring can also occur, leading to various hydroxylated derivatives.

-

N-Hydroxylation: A minor but toxicologically significant pathway is the N-hydroxylation of phenacetin to form N-hydroxyphenacetin. This metabolite is considered a precursor to reactive intermediates that can bind to cellular macromolecules, contributing to the observed toxicity.

Phase II Metabolism

The primary metabolites formed during Phase I reactions, particularly those with newly exposed hydroxyl groups, undergo conjugation with endogenous molecules to facilitate their excretion. These Phase II reactions include:

-

Glucuronidation: The hydroxyl group of acetaminophen (the O-deethylated metabolite of phenacetin) is readily conjugated with glucuronic acid to form acetaminophen-glucuronide.

-

Sulfation: Alternatively, the hydroxyl group can be sulfated to form acetaminophen-sulfate.

The balance between these pathways can be influenced by factors such as dose and species.

Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of phenacetin and a typical experimental workflow for studying its metabolism in animal models.

Quantitative Data on Phenacetin Metabolism

The following tables summarize pharmacokinetic parameters and metabolite excretion data for phenacetin and its major metabolite, acetaminophen, in rats and dogs.

Table 1: Pharmacokinetic Parameters of Phenacetin and Acetaminophen in Dogs

| Species | Compound | Dose | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |

| Beagle Dog | Phenacetin | 15 mg/kg | IV | - | - | - | - | |

| 15 mg/kg | Oral | - | - | - | - | |||

| Acetaminophen | 15 mg/kg (of Phenacetin) | Oral | - | - | - | - | ||

| Labrador Retriever | Acetaminophen | 20 mg/kg | IV | - | - | - | 1.35 | |

| 20 mg/kg | Oral | - | - | - | - |

Note: Specific Cmax, Tmax, and AUC values from the beagle dog study were presented graphically and are not explicitly tabulated in the source.

Table 2: Urinary Excretion of Phenacetin Metabolites in Rats

| Metabolite | Percentage of Dose | Animal Model | Dosing Conditions | Reference |

| N-deacetylation products | 21% | Rat | - | |

| Paracetamol-3-cysteine | 4.4% | Human | 10 mg/kg oral | |

| Paracetamol-3-mercapturate | 3.9% | Human | 10 mg/kg oral | |

| 3-Thiomethylparacetamol | 0.4% | Human | 10 mg/kg oral | |

| N-hydroxyphenacetin | 0.5% | Human | 10 mg/kg oral | |

| N-hydroxyphenacetin | Increased | Rat | 500 mg/kg chronic dosing | |

| Total Urinary Recovery | 47.6 ± 16.7% | Sprague-Dawley Rat | 50 mg/kg |

Note: Data from human studies are included for comparative purposes, highlighting similar metabolic pathways.

Detailed Experimental Protocols

Animal Models and Dosing

-

Rat Studies: Male Wistar or Sprague-Dawley rats are commonly used. For oral administration, phenacetin is often suspended in a 1% aqueous solution of carboxymethylcellulose and administered by gavage at doses ranging from 50 to 500 mg/kg.

-

Dog Studies: Beagle or Labrador Retriever dogs have been used in pharmacokinetic studies. Oral doses have ranged from 5 to 20 mg/kg, with intravenous administration also performed for bioavailability assessment.

Sample Collection and Preparation

-

Blood Sampling: Serial blood samples are typically collected from the tail vein or via cannulation at various time points post-dosing. Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.

-

Urine Sampling: Animals are housed in metabolic cages to allow for the collection of urine over specified time intervals (e.g., 0-8h, 8-24h, 24-48h).

-

Sample Extraction:

-

Liquid-Liquid Extraction (LLE): Plasma or urine samples can be extracted with organic solvents such as ethyl acetate or a mixture of benzene and dichloroethane.

-

Solid-Phase Extraction (SPE): C18 cartridges are used to concentrate metabolites from urine samples prior to analysis.

-

Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection (LC-MS/MS):

-